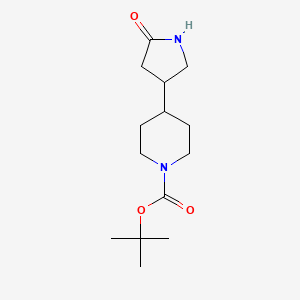

Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate

Description

Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate is a bicyclic organic compound featuring a piperidine ring substituted at the 4-position with a 5-oxopyrrolidin-3-yl group and protected by a tert-butoxycarbonyl (Boc) group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes such as serine palmitoyltransferase (SPT) or mTORC1 inhibitors .

Properties

IUPAC Name |

tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-6-4-10(5-7-16)11-8-12(17)15-9-11/h10-11H,4-9H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROYIVDQMKSAJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2CC(=O)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 5-Oxopyrrolidin-3-yl Group: This step involves the addition of the 5-oxopyrrolidin-3-yl group to the piperidine ring through nucleophilic substitution or other suitable reactions.

Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the 5-oxopyrrolidin-3-yl moiety, converting it to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate is primarily researched for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for the development of drugs aimed at treating various conditions, including neurological disorders.

2. Antidepressant Activity

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are attributed to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study : A study conducted on related piperidine derivatives showed significant improvement in depressive symptoms in rodent models, leading researchers to explore the role of the oxopyrrolidine moiety in enhancing bioactivity.

Table of Comparative Studies

| Compound Name | Activity Type | Model Used | Results |

|---|---|---|---|

| This compound | Antidepressant | Rodent model | Significant reduction in depressive behavior |

| Similar piperidine derivative | Antinociceptive | Pain model | Reduced pain response |

| Piperidine with oxopyrrolidine | Cognitive enhancer | Memory model | Improved memory retention |

Neuropharmacological Research

The compound's potential as a neuropharmacological agent has been explored through various studies focusing on its ability to cross the blood-brain barrier (BBB). This property is crucial for any central nervous system (CNS) active compound.

3. Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's.

Synthesis and Formulation

The synthesis of this compound involves multi-step reactions that include the formation of the piperidine ring and subsequent functionalization with the oxopyrrolidine group.

Synthesis Steps :

- Formation of piperidine core.

- Introduction of the oxopyrrolidine moiety.

- Esterification to yield the tert-butyl ester.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural analogs, their substituents, molecular properties, and applications:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Compounds with electron-withdrawing groups (e.g., dioxane-dione in ) exhibit higher reactivity in acyl transfer reactions, whereas the hydroxypropyl group in enables hydrogen bonding, enhancing solubility.

- Pyrrolidinone vs. Benzimidazole: The benzimidazole derivative in shows enhanced planar rigidity and aromaticity, favoring π-π stacking in enzyme inhibition, unlike the flexible pyrrolidinone in the target compound.

- Purity and Scalability : The carbamate analog (QC-2986, 98% purity) is commercially available for chiral synthesis, highlighting its utility in high-yield processes .

Conformational Analysis

Ring puckering in the pyrrolidinone and piperidine rings (described in ) influences the target compound’s binding affinity. For instance, the chair conformation of piperidine in tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate reduces steric hindrance compared to the half-chair puckering in dioxane-dione derivatives .

Biological Activity

Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Weight : 267.32 g/mol

- CAS Number : 1199215-86-5

Its structure includes a piperidine ring substituted with a tert-butyl group and a 5-oxopyrrolidin-3-yl moiety, which may contribute to its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study on related piperidine derivatives demonstrated effectiveness against various bacterial strains, suggesting potential utility in developing new antibiotics .

Antitumor Activity

Piperidine derivatives have been investigated for their antitumor activities. In vitro studies have shown that certain structural modifications can enhance cytotoxicity against cancer cell lines. The presence of the oxopyrrolidine moiety may play a crucial role in this activity, potentially through mechanisms involving apoptosis induction or cell cycle arrest .

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of piperidine derivatives, particularly in models of neurodegenerative diseases. This compound may exhibit such effects by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells .

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine core followed by the introduction of the oxopyrrolidine substituent.

Example Synthesis Pathway

- Formation of Piperidine Ring : Initial synthesis may involve cyclization reactions to form the piperidine structure.

- Oxidation Step : The introduction of the 5-oxopyrrolidin group can be achieved through oxidation reactions involving appropriate precursors.

- Final Esterification : The tert-butyl group is introduced via esterification to yield the final product.

Research Findings and Tables

The following table summarizes key findings from recent studies on related compounds:

Q & A

Q. What are the critical safety considerations when handling tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer : Due to limited toxicity data, researchers must adopt stringent safety protocols:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is recommended if airborne particulates are generated .

- Emergency Measures : Ensure immediate access to eyewash stations and safety showers. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

- Storage : Store in a cool, dry environment (<25°C) under inert gas (e.g., nitrogen) to prevent degradation. Use airtight containers labeled with hazard warnings .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A typical multi-step synthesis involves:

Formation of the pyrrolidinone core : React cyclopropylamine with thiocyanate under acidic conditions to generate 4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazole .

Piperidine coupling : Use tert-butyl carbamate in the presence of a coupling agent (e.g., DCC/DMAP) to introduce the piperidine-1-carboxylate group .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .

Key challenges include controlling exothermic reactions during coupling and minimizing byproduct formation.

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with experimental data to:

- Predict Reaction Pathways : Simulate intermediates and transition states to identify energy barriers in key steps (e.g., cyclization or coupling) .

- Optimize Conditions : Use machine learning algorithms to correlate solvent polarity, temperature, and catalyst loading with reaction yield. For instance, DCM at 0–20°C minimizes side reactions in carbamate coupling .

- Validate Selectivity : Compare computed NMR spectra (e.g., using Gaussian) with experimental data to confirm regioselectivity in heterocycle formation .

Q. How should researchers resolve contradictions in spectroscopic data during structural characterization?

- Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or solvate formation. To address this:

Variable Temperature NMR : Analyze samples at 25°C and −40°C to detect dynamic processes (e.g., keto-enol tautomerism in the pyrrolidinone moiety) .

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 296.1864 for C₁₅H₂₅N₃O₃) to rule out impurities .

X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethyl acetate/hexane mixtures and analyzing diffraction patterns .

Q. What strategies enhance the stability of this compound in biological assays?

- Methodological Answer : To mitigate hydrolysis of the tert-butyl carbamate group:

- Buffer Optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 1% DMSO to maintain solubility without accelerating degradation .

- Lyophilization : Prepare stable lyophilized formulations by freeze-drying with trehalose (1:1 molar ratio) to protect against moisture .

- Stability Monitoring : Conduct HPLC-UV analysis (C18 column, 220 nm) at 0, 24, and 48 hours to track degradation products like piperidine-1-carboxylic acid .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.